Chloro(tricyclohexylphosphine)gold(I)
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Overview
Description
Chloro(tricyclohexylphosphine)gold(I) is a coordination complex with the chemical formula C18H33AuClP. This compound is known for its applications in catalysis and organic synthesis. It is a gold(I) complex where the gold atom is coordinated to a chlorine atom and a tricyclohexylphosphine ligand. The compound is often used as a catalyst in various chemical reactions due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(tricyclohexylphosphine)gold(I) can be synthesized through the reaction of gold(I) chloride with tricyclohexylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in solvents such as acetone or ethanol. The general reaction is as follows:
AuCl+P(C6H11)3→Cl(AuP(C6H11)3)
The reaction conditions often involve heating the mixture to just below reflux temperatures (around 48°C) and maintaining these conditions for several hours .
Industrial Production Methods
Industrial production of Chloro(tricyclohexylphosphine)gold(I) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and heating can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Chloro(tricyclohexylphosphine)gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other ligands.
Oxidation and Reduction Reactions: The gold center can undergo oxidation and reduction, altering its oxidation state.
Cyclization Reactions: It can catalyze the cyclization of organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with Chloro(tricyclohexylphosphine)gold(I) include aryl bromides, alkynyl alkenones, and indoles. The reactions often require specific conditions such as inert atmospheres and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation of pyrazine or pyridine with aryl bromides can yield substituted aromatic compounds .
Scientific Research Applications
Chloro(tricyclohexylphosphine)gold(I) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Chloro(tricyclohexylphosphine)gold(I) involves the stabilization of the gold(I) oxidation state by the tricyclohexylphosphine ligand. This stabilization prevents disproportionation to gold(III) and gold(0). The compound can facilitate exchange reactions with biological molecules, making it effective in catalysis and potential therapeutic applications .
Comparison with Similar Compounds
Chloro(tricyclohexylphosphine)gold(I) can be compared with other gold(I) phosphine complexes such as:
Chloro(triphenylphosphine)gold(I): Similar in structure but with triphenylphosphine as the ligand.
Chloro(triethylphosphine)gold(I): This compound has triethylphosphine as the ligand and exhibits similar biological and pharmacological properties.
The uniqueness of Chloro(tricyclohexylphosphine)gold(I) lies in its tricyclohexylphosphine ligand, which provides greater steric hindrance and stability compared to other phosphine ligands .
Properties
CAS No. |
49763-41-9 |
---|---|
Molecular Formula |
C18H32AuClP+ |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
(1-chlorocyclohexyl)-dicyclohexylphosphane;gold(1+) |
InChI |
InChI=1S/C18H32ClP.Au/c19-18(14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17;/h16-17H,1-15H2;/q;+1 |
InChI Key |
GBVLHJDNKYKWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3(CCCCC3)Cl.[Au+] |
Origin of Product |
United States |
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